molecular formula C5H5N5S B1487068 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 21323-73-9

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1487068
CAS RN: 21323-73-9
M. Wt: 167.19 g/mol
InChI Key: CAHJYIRUGSRHJN-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a chemical compound with a molecular weight of 167.19 g/mol. It is part of the triazolopyrimidine class of compounds .


Synthesis Analysis

The synthesis of similar compounds involves reactions with hydrazonoyl halides . For instance, 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines were formed by the reaction of I with ketones and active methylene compounds .


Chemical Reactions Analysis

The reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (I) with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines .

Scientific Research Applications

Antimicrobial and Antitumor Activities

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol and its derivatives have been extensively studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, making them of significant interest in the development of new therapeutic agents.

  • Antimicrobial Activity : Studies have demonstrated that derivatives of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exhibit antibacterial and antifungal properties. For instance, certain derivatives were evaluated for in vitro antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. The results showed notable inhibition of growth for Candida albicans and Klebsiella pneumoniae, highlighting their potential in combating infections caused by these pathogens (Rifati et al., 2009). Another study focused on the synthesis and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring against Gram-positive and Gram-negative microbial strains, showing effective antibacterial activity (Lahmidi et al., 2019).

  • Antitumor Activity : The antitumor potential of these compounds has also been investigated, with some derivatives showing inhibitory effects on the growth of various cancer cell lines. One study highlighted the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects at concentrations as low as 10(-5)M and in some cases at 10(-7)M, indicating their potent antitumor activity (Hafez & El-Gazzar, 2009).

Synthesis and Characterization

The synthesis and characterization of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol derivatives have been subjects of considerable research interest. These studies often explore novel synthetic routes, structural characterization, and the assessment of their biological activities.

  • A novel heterocyclic system involving [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives was synthesized, showcasing the versatility of this compound in creating new molecules with potential biological activities. Density Functional Theory (DFT) studies were conducted to aid in the regioselectivity of ring closure and structural assignments (Mozafari et al., 2016).

properties

IUPAC Name

3-methyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHJYIRUGSRHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N=CN2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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